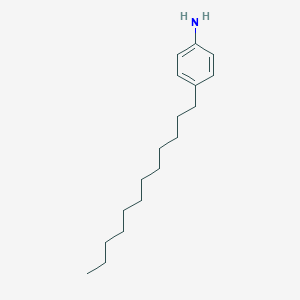

4-Dodecylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-dodecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPPPIIIEMUEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021858 | |

| Record name | 4-Dodecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-42-7 | |

| Record name | 4-Dodecylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dodecylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Dodecylaniline (CAS No. 104-42-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylaniline, with the CAS registry number 104-42-7, is a para-substituted aromatic amine characterized by a 12-carbon alkyl (dodecyl) chain attached to an aniline ring.[1] This amphiphilic structure, possessing both a hydrophobic aliphatic tail and a hydrophilic amino group on an aromatic core, imparts unique physicochemical properties that make it a valuable intermediate in various fields of chemical synthesis and materials science.[2] Its applications range from the synthesis of surfactants and corrosion inhibitors to its use in the development of liquid crystal materials and as a building block in the creation of complex organic molecules.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its core properties, synthesis, reactivity, and safe handling, to support its effective utilization in research and development.

Physicochemical Properties

The distinct molecular architecture of this compound dictates its physical and chemical characteristics. The long dodecyl chain significantly influences its solubility and thermal properties.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₁N | [1][3] |

| Molecular Weight | 261.45 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder or solid. | [3][6] |

| Melting Point | 35-39 °C | [7][8][9] |

| Boiling Point | 340–350 °C (decomposes); 220-221 °C at 15 mmHg | [1][3][8] |

| Density | Approximately 0.89 - 0.91 g/cm³ at 25 °C | [1][3][7] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents such as ethanol, ether, hexane, toluene, and chlorinated solvents. | [1][3][5] |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [7] |

| Flash Point | >110 °C (>230 °F) | [8] |

| pKa | 4.95±0.10 (Predicted) | [8] |

The low water solubility is a direct consequence of the large, nonpolar dodecyl group, which dominates the molecule's character.[5] Conversely, its solubility in organic solvents makes it amenable to a wide range of organic reactions. The melting point indicates that it is a solid at room temperature, which should be considered for handling and storage.[2]

Synthesis and Purification

A common synthetic route to this compound is the Friedel-Crafts alkylation of aniline. This electrophilic aromatic substitution reaction introduces the dodecyl group onto the aniline ring, primarily at the para position due to steric hindrance and directing effects of the amino group.

Representative Synthesis Protocol: Alkylation of Aniline with Dodecenes[10]

This protocol describes the alkylation of aniline using dodecenes as the alkylating agent and aluminum chloride as the Lewis acid catalyst.

Materials:

-

Aniline

-

Dodecenes

-

Aluminum chloride (AlCl₃)

-

Methyltributylammonium chloride (catalyst)

-

n-Heptane

-

Methylene chloride

-

Concentrated aqueous ammonia

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel under a nitrogen atmosphere, charge aniline and dodecenes.

-

Slowly add aluminum chloride with stirring. An exotherm may be observed.

-

Add methyltributylammonium chloride to the reaction mixture.

-

Heat the mixture to 160 °C and maintain this temperature for approximately 28 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with n-heptane and methylene chloride. This will result in the separation of two phases.

-

Separate the upper organic layer and wash it sequentially with water (2x) and a dilute aqueous ammonia solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvents under reduced pressure using a rotary evaporator to yield the crude product, typically as a reddish-orange oil.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain this compound of high purity. The progress of purification can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Analysis

Characterization of this compound is typically achieved through a combination of spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the functional groups present.[10]

-

N-H Stretching: Primary amines show a pair of bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.[11]

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the alkyl chain.

-

Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-N Stretching: This absorption typically appears in the 1250-1350 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed structural information. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm). The protons of the long alkyl chain will be observed in the upfield region (around 0.8-1.6 ppm), with the benzylic protons (adjacent to the aromatic ring) appearing slightly further downfield. The N-H protons of the amino group often appear as a broad singlet, and their chemical shift can be variable.[11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the dodecyl chain.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[12] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular weight of 261.45 for this compound.[11] The mass spectrum will show a molecular ion peak (M⁺) at m/z 261.[13] Common fragmentation patterns for alkyl anilines involve cleavage of the alkyl chain.

Reactivity and Applications

The chemical reactivity of this compound is governed by the amino group and the aromatic ring. It undergoes typical reactions of anilines, such as diazotization, acylation, and alkylation at the nitrogen atom. The aromatic ring can undergo further electrophilic substitution, although the amino group is a strong activating group and may require protection during certain reactions.

Key Applications:

-

Surfactant Precursor: Its amphiphilic nature makes it a suitable starting material for the synthesis of surfactants and emulsifiers.[2][4] For instance, it has been used in the synthesis of sodium 4-dodecylphenylazosulfonate.[8][9]

-

Intermediate in Chemical Synthesis: It serves as a versatile building block for the production of dyes, pigments, and other specialty chemicals.[4][6]

-

Materials Science: this compound has been investigated for its role in the water solubilization of single-walled carbon nanotubes (SWNTs), which is crucial for their application in electronics and biomedicine.[1][8][9][14] Its long hydrophobic chain facilitates the dispersion of SWNTs in aqueous media.[1] It is also used in the development of liquid crystal materials.[3]

-

Corrosion Inhibitors: The long alkyl chain and the nitrogen atom can interact with metal surfaces, making its derivatives potential corrosion inhibitors.[3]

-

Drug Development and Biological Research: The hydrophobic dodecyl group allows for interaction with biological membranes, suggesting potential applications in drug delivery systems.[4] Some studies have also explored its potential antimicrobial properties.[4] Furthermore, it has been utilized as a proton ionophore in studies of oxygen reduction.[4][8]

Caption: Major application areas of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification:

-

Very toxic to aquatic life with long-lasting effects. [15][17][18]

-

May cause skin, eye, and respiratory irritation.[19]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Pictogram |

| Harmful if swallowed | H302 | GHS07 (Exclamation Mark) |

| Very toxic to aquatic life | H400 | GHS09 (Environment) |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields.[7][15][17]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[3][15] Store in an inert atmosphere.[8]

-

Spill Response: In case of a spill, avoid creating dust. Sweep up and shovel the material into a suitable, closed container for disposal. Prevent the product from entering drains as it is very toxic to aquatic life.[15][20]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator.[15][18]

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[15][17]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[15][17]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[15]

Always consult the most current Safety Data Sheet (SDS) for this compound before use.[15][17]

Conclusion

This compound is a versatile chemical compound with a unique combination of properties stemming from its amphiphilic structure. Its utility as a precursor in the synthesis of surfactants, its role in materials science, particularly in the solubilization of carbon nanotubes, and its potential in biological applications make it a compound of significant interest to researchers. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling protocols, as outlined in this guide, is essential for its effective and responsible use in scientific and industrial applications.

References

- Solubility of Things. (n.d.). This compound.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound (CAS 104-42-7): Technical Specifications & Applications.

- Chemsrc. (2025). This compound | CAS#:104-42-7.

- Benchchem. (n.d.). This compound | 104-42-7.

- Smolecule. (2023). Buy this compound | 104-42-7.

- ChemicalBook. (2025). This compound | 104-42-7.

- ChemicalBook. (n.d.). This compound synthesis.

- Sigma-Aldrich. (n.d.). This compound 97 104-42-7.

- IndiaMART. (n.d.). solid this compound, For Industrial, Grade Standard: Reagent Grade.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 104-42-7.

- CymitQuimica. (n.d.). CAS 104-42-7: this compound.

- PubChem. (n.d.). This compound.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-n-Dodecylaniline.

- Fluorochem. (n.d.). This compound.

- NIST. (n.d.). This compound - Infrared Spectrum.

- NIST. (n.d.). This compound - Mass spectrum (electron ionization).

- TCI Chemicals. (n.d.). This compound.

- chemical label this compound. (n.d.).

- Cheméo. (n.d.). Chemical Properties of 4-Decylaniline (CAS 37529-30-9).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). This compound.

- Guidechem. (n.d.). DODECYLANILINE (cas 68411-48-3) SDS/MSDS download.

- CDH Fine Chemical. (n.d.). DODECYLAMINE CAS No 124-22-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry.

Sources

- 1. This compound | 104-42-7 | Benchchem [benchchem.com]

- 2. CAS 104-42-7: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 104-42-7 [smolecule.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. indiamart.com [indiamart.com]

- 7. This compound | CAS#:104-42-7 | Chemsrc [chemsrc.com]

- 8. This compound | 104-42-7 [chemicalbook.com]

- 9. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound [webbook.nist.gov]

- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. This compound [webbook.nist.gov]

- 14. scbt.com [scbt.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chemical-label.com [chemical-label.com]

- 17. fishersci.com [fishersci.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fluorochem.co.uk [fluorochem.co.uk]

- 20. Page loading... [guidechem.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Dodecylaniline

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the physicochemical properties of 4-dodecylaniline. As a Senior Application Scientist, the goal is to present this information with a focus on the underlying scientific principles and practical experimental considerations critical for its application in research and development.

Section 1: Molecular Architecture and its Physicochemical Implications

This compound, with the chemical formula C₁₈H₃₁N, is an amphiphilic molecule featuring a long, hydrophobic dodecyl chain attached at the para-position to a hydrophilic aniline moiety.[1] This distinct structure is the primary determinant of its physical and chemical behavior, influencing its solubility, reactivity, and utility in various applications. The long alkyl chain imparts significant nonpolar character, while the amino group on the aromatic ring provides a site for polar interactions and chemical modifications.

Section 2: Core Physicochemical Data

A quantitative understanding of this compound's properties is fundamental for its effective use. The following table summarizes its key physicochemical parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₁N | [1][2][3][4] |

| Molecular Weight | 261.45 g/mol | [1][2][3][5] |

| Appearance | White to pale yellow crystalline solid | [1][4] |

| Melting Point | 35-39 °C | [5][6][7][8] |

| Boiling Point | 220-221 °C at 15 mmHg | [5][6] |

| Density | Approximately 0.9 g/cm³ | [1][8] |

| Flash Point | 150 °C (closed cup) | [5] |

| pKa | 4.95 (Predicted) | [6] |

| LogP | 7.24 | [3][8] |

Section 3: Experimental Protocols for Property Determination

The precise measurement of physicochemical properties is paramount for quality control and predictive modeling. The following protocols are described from the perspective of ensuring data integrity and reproducibility.

Melting Point Determination via Capillary Method

The melting point is a crucial indicator of purity. A sharp melting range is indicative of a highly pure compound.

Step-by-Step Protocol:

-

Sample Preparation: A small quantity of dry this compound is finely crushed into a powder. This ensures uniform heat distribution. The powder is then tightly packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used. Calibration is typically performed with certified reference standards.

-

Measurement: The capillary tube is placed in the heating block. A rapid heating rate can be used initially, but it should be slowed to 1-2 °C/min as the temperature approaches the expected melting point of 35-39 °C.[5][6][7][8]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is the completion of melting. The range between these two temperatures is the melting range.

Solubility Assessment

The amphiphilic nature of this compound dictates its solubility. It is largely insoluble in water but soluble in nonpolar organic solvents like hexane and toluene, as well as ethanol, ether, and chlorinated solvents.[1][9]

Qualitative Solubility Testing Workflow:

Caption: A simple workflow for the qualitative assessment of solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Table 2: Spectroscopic Data for this compound

| Technique | Key Spectral Features |

| ¹H NMR | Aromatic protons typically appear as doublets around 7.0 and 6.6 ppm. The protons of the NH₂ group are observed as a broad singlet. The aliphatic protons of the dodecyl chain appear as a series of signals in the upfield region (0.8-2.5 ppm). |

| ¹³C NMR | The carbon atoms of the aromatic ring will have distinct signals in the 110-150 ppm region. The aliphatic carbons of the dodecyl chain will appear in the 14-35 ppm range. |

| IR Spectroscopy | The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-3500 cm⁻¹ region. C-H stretches of the aromatic ring are seen just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The N-H bending vibration is found around 1600 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 261. A prominent fragment is often seen at m/z 106, corresponding to the cleavage of the dodecyl chain.[3] |

Section 4: Applications Guided by Physicochemical Properties

The unique combination of a long hydrophobic tail and a reactive aniline head group makes this compound a valuable molecule in several fields.

-

Surfactants and Emulsifiers: Its amphiphilic nature allows it to reduce surface tension, making it useful in detergent and emulsifier formulations.[9]

-

Corrosion Inhibitors: The long dodecyl chain can form a protective hydrophobic layer on metal surfaces, while the amine group can adsorb to the metal, preventing corrosion.[1]

-

Liquid Crystal Materials: The rod-like shape of the molecule makes it a suitable building block for the synthesis of liquid crystals.[1]

-

Advanced Materials: It is used in the development of self-assembling monolayers and for the solubilization of single-walled carbon nanotubes.[1][2][5][6]

-

Chemical Synthesis: The amino group serves as a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules, such as sulfonate derivatives.[5][6][7]

Logical Relationship between Properties and Applications:

Caption: The link between the key physicochemical properties of this compound and its major applications.

Section 5: Synthesis Overview

This compound can be synthesized via the alkylation of aniline with dodecenes in the presence of a catalyst such as aluminum chloride.[10] The reaction involves the electrophilic addition of the aniline to the dodecene, followed by rearomatization.

References

- This compound - Solubility of Things. (URL: )

- This compound (CAS 104-42-7)

-

solid 4-Dodecylaniline, For Industrial, Grade Standard: Reagent Grade - IndiaMART. (URL: [Link])

-

This compound | CAS#:104-42-7 | Chemsrc. (URL: [Link])

-

Aniline | C6H5NH2 | CID 6115 - PubChem - NIH. (URL: [Link])

-

This compound | C18H31N | CID 7701 - PubChem - NIH. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-ドデシルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 104-42-7 [chemicalbook.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. This compound | CAS#:104-42-7 | Chemsrc [chemsrc.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Introduction to 4-Dodecylaniline: A Molecule of Dichotomous Nature

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-Dodecylaniline

This guide provides a comprehensive technical overview of this compound, a versatile aromatic amine of significant interest to researchers and professionals in drug development, materials science, and specialty chemical synthesis. We will delve into its core molecular attributes, physicochemical properties, and a representative synthetic protocol, grounding our discussion in established scientific principles and data.

This compound (CAS No. 104-42-7) is an organic compound that uniquely merges a hydrophilic aromatic amine head with a long, hydrophobic aliphatic tail.[1] Structurally, it is an aniline molecule where a dodecyl group, a 12-carbon alkyl chain, is substituted at the para-position (the 4th carbon) of the benzene ring.[1][2] This amphipathic character is the foundation of its utility, influencing its solubility, reactivity, and application as a key intermediate in the synthesis of surfactants, corrosion inhibitors, and liquid crystal materials.[1][3][4]

This document serves as a foundational resource, elucidating the precise molecular structure and weight of this compound, supported by verifiable data and methodologies.

Elucidation of the Molecular Structure

The unequivocal identification and functional application of a chemical compound begin with a precise understanding of its structure.

IUPAC Nomenclature and Core Structure

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name precisely describes its two primary constituent parts:

-

Aniline : A benzene ring substituted with an amino group (-NH₂).

-

Dodecyl Group : A 12-carbon saturated alkyl chain (CH₃(CH₂)₁₁-).

The prefix "4-" indicates that the dodecyl group is attached to the fourth carbon atom of the benzene ring, directly opposite the amino group, a configuration also known as the para position.[1]

The structural formula can be represented as CH₃(CH₂)₁₁C₆H₄NH₂.[5][6] The Simplified Molecular-Input Line-Entry System (SMILES) string for this structure is CCCCCCCCCCCCC1=CC=C(C=C1)N.[2][5]

Visualization of the Molecular Architecture

A 2D representation of the molecular structure provides immediate clarity on the spatial arrangement of atoms and functional groups. The following diagram, generated using the DOT language, illustrates the connectivity within the this compound molecule.

Caption: 2D Chemical Structure of this compound.

Molecular Formula and Weight Determination

The molecular formula and weight are fundamental quantitative descriptors critical for stoichiometric calculations in synthesis, analytical quantification, and formulation development.

Molecular Formula

Based on its constituent atoms (18 Carbon, 31 Hydrogen, and 1 Nitrogen), the molecular formula for this compound is C₁₈H₃₁N .[1][2][3][4][7][8][9]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights provided by IUPAC:

-

Atomic weight of Carbon (C) ≈ 12.011 u

-

Atomic weight of Hydrogen (H) ≈ 1.008 u

-

Atomic weight of Nitrogen (N) ≈ 14.007 u

The calculation is as follows: MW = (18 × 12.011) + (31 × 1.008) + (1 × 14.007) MW = 216.198 + 31.248 + 14.007 MW = 261.453 g/mol

This calculated value aligns with the commonly cited molecular weight of approximately 261.45 g/mol .[3][4][5][6][7][9][10] More precise values, such as 261.4454 g/mol , are derived from the isotopic masses of the most abundant isotopes of each element.[8]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its handling, storage, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 104-42-7 | [1][2][3][4][5][6][8][9][11][12] |

| Molecular Formula | C₁₈H₃₁N | [1][2][3][4][7][8][9] |

| Molecular Weight | ~261.45 g/mol | [3][4][5][6][7][9][10] |

| Appearance | White to pale yellow crystalline powder/solid | [4][5][10][12] |

| Melting Point | 35-39 °C | [3][5][11][12] |

| Boiling Point | 220-221 °C at 15 mmHg | [3][5] |

| Density | ~0.89 - 0.9 g/cm³ | [4][11] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [4] |

| Flash Point | >110 °C (>230 °F) | [3] |

Spectroscopic data are crucial for structural confirmation. Mass spectrometry of this compound typically shows a molecular ion peak [M]⁺ at m/z 261, corresponding to its molecular weight.[2] Infrared (IR) spectroscopy reveals characteristic peaks for N-H stretching of the primary amine and C-H stretching from the aromatic ring and the long alkyl chain.[2]

Representative Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of this compound can be achieved through various methods, with Friedel-Crafts alkylation being a common approach.[1] The causality behind this choice lies in its efficiency for attaching alkyl chains to aromatic rings. The protocol below is a representative example based on established chemical principles.

Principle

This method involves the electrophilic substitution of an aniline derivative with an alkene (dodecene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The catalyst activates the alkene, making it a potent electrophile that preferentially attacks the electron-rich aniline ring, primarily at the para position due to the ortho, para-directing nature of the amino group.

Step-by-Step Methodology[7]

-

Step 1: Reactor Setup

-

Charge a multi-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet with aniline and dodecenes under a positive nitrogen pressure to maintain an inert atmosphere.

-

-

Step 2: Catalyst Addition

-

Slowly add aluminum chloride (AlCl₃) to the stirred mixture. An exothermic reaction may be observed. A phase transfer catalyst like methyltributylammonium chloride can be added to improve the reaction.

-

-

Step 3: Reaction Heating

-

Heat the reaction mixture to approximately 160 °C and maintain this temperature for several hours (e.g., ~28 hours) to ensure the reaction proceeds to completion.

-

-

Step 4: Work-up and Extraction

-

Cool the mixture to room temperature and dilute it with a non-polar solvent mixture, such as n-heptane and methylene chloride.

-

Wash the organic layer sequentially with water and a dilute aqueous ammonia solution to neutralize the acid and remove byproducts.

-

-

Step 5: Isolation and Purification

-

Dry the organic phase over an anhydrous drying agent like sodium sulfate.

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

-

The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

-

This self-validating protocol includes a neutralization and washing step (Step 4) which is critical for removing the catalyst and ensuring the stability and purity of the final amine product.

Applications and Research Significance

The dual hydrophobic-hydrophilic nature of this compound makes it a valuable precursor in several fields:

-

Surfactant Synthesis : It is a building block for producing specialized surfactants and detergents.[4][12]

-

Corrosion Inhibition : Derivatives of this compound, such as Schiff bases, have demonstrated high efficiency in protecting metals like copper from corrosion.[1]

-

Advanced Materials : It is used in the synthesis of liquid crystals and materials for self-assembling monolayers in nanotechnology.[4]

-

Drug Development : The long alkyl chain can be exploited to increase the lipid solubility of potential drug candidates.[4]

-

Carbon Nanotube Research : It has been investigated for its ability to aid in the solubilization of single-walled carbon nanotubes in water.[3][5][9]

Safety and Handling

This compound is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[2][13][14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6][15]

-

Handling : Avoid contact with skin and eyes and prevent the formation of dust. Use in a well-ventilated area.[13]

-

Storage : Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[3]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7701, this compound. Retrieved from [Link].[2]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound (CAS 104-42-7): Technical Specifications & Applications. Retrieved from [Link].[4]

-

NIST (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link].[8]

-

Chemsrc (2023). This compound | CAS#:104-42-7. Retrieved from [Link].[11]

-

IndiaMART (n.d.). solid 4-Dodecylaniline, For Industrial, Grade Standard: Reagent Grade. Retrieved from [Link].[12]

-

ECHA (n.d.). Chemical label for this compound. Retrieved from [Link].[14]

Sources

- 1. Buy this compound | 104-42-7 [smolecule.com]

- 2. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 104-42-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound | CAS#:104-42-7 | Chemsrc [chemsrc.com]

- 12. indiamart.com [indiamart.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. chemical-label.com [chemical-label.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Analytical Imperative for 4-Dodecylaniline

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Dodecylaniline

This compound (CAS No. 104-42-7) is a significant chemical intermediate, finding application in the synthesis of specialized surfactants, corrosion inhibitors, and as a building block in materials science and nanotechnology.[1][2] Its molecular architecture, comprising a hydrophilic aniline head and a long, lipophilic dodecyl tail, imparts unique physicochemical properties that are critical to its function. Verifying the identity, purity, and structural integrity of this molecule is paramount for researchers and developers who rely on its precise characteristics for their work.

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system, the congruent data from these orthogonal techniques provides an unambiguous confirmation of the molecular structure. We will move beyond simple data reporting to explain the causality behind the observed spectral features and the logic underpinning the experimental protocols.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight and gaining initial structural insights through fragmentation analysis. For a molecule like this compound, Electron Ionization (EI) is a robust method that provides a characteristic and reproducible fragmentation pattern.

Principles & Interpretation of the EI Mass Spectrum

Upon entering the mass spectrometer, the this compound molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged radical cation, known as the molecular ion (M•+).[3] This ion, being energetically unstable, undergoes fragmentation, breaking apart into smaller, charged fragments and neutral radicals.[4] The resulting mass spectrum is a plot of relative ion abundance versus their mass-to-charge ratio (m/z).

For this compound (C₁₈H₃₁N), the key interpretive pillars are:

-

The Nitrogen Rule : This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5] The molecular ion peak for this compound is observed at m/z 261 , consistent with its molecular formula and the presence of a single nitrogen atom.[3]

-

Benzylic Cleavage (α-Cleavage) : The most significant fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the bond beta to the aromatic ring (the benzylic position). This is because the resulting cation is resonance-stabilized. For this compound, this involves the cleavage of the C1-C2 bond of the dodecyl chain, leading to the formation of a highly stable aminotropylium-like cation. This fragmentation is so favorable that the resulting fragment at m/z 106 is typically the most abundant ion in the spectrum (the base peak).[6]

-

Molecular Ion Peak : The molecular ion peak at m/z 261 confirms the molecular weight of the compound.[3] Its presence, even if not highly abundant, is crucial for identification.

The fragmentation pathway is visualized below:

Caption: Dominant fragmentation pathway of this compound in EI-MS.

Summary of Mass Spectral Data

| m/z | Proposed Fragment | Significance |

| 261 | [C₁₈H₃₁N]•+ | Molecular Ion (M•+) |

| 106 | [C₇H₈N]+ | Base Peak, from benzylic cleavage |

| 107 | [C₇H₉N]+ | Isotope peak or H-rearrangement |

Data sourced from NIST Mass Spectrometry Data Center.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures robust separation of the analyte from potential impurities prior to mass analysis.

-

Sample Preparation : Dissolve 1-2 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

-

Instrumentation : Utilize a gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm fused silica column coated with SE-54 or equivalent) coupled to a mass spectrometer.[7]

-

GC Parameters :

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium, with a constant flow rate of ~1 mL/min.[8]

-

Injection Volume : 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.

-

Oven Program : Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 10 minutes. This gradient ensures good separation of potential contaminants and sharp peak shape for the analyte.[8]

-

-

MS Parameters :

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles & Interpretation of the IR Spectrum

The IR spectrum of this compound is a composite of signals from the primary aromatic amine and the long aliphatic chain. Key absorptions are interpreted as follows:

-

N-H Stretching : As a primary amine (R-NH₂), this compound exhibits two distinct, sharp bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric (~3440 cm⁻¹) and symmetric (~3360 cm⁻¹) stretching vibrations of the N-H bonds.[10][11] The presence of two peaks is a definitive indicator of a primary amine.

-

C-H Stretching : Two regions of C-H stretching are expected. Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹ (e.g., ~3020 cm⁻¹). Aliphatic C-H stretches from the dodecyl chain appear as strong, sharp bands just below 3000 cm⁻¹ (~2920 cm⁻¹ and ~2850 cm⁻¹ for asymmetric and symmetric CH₂ stretching, respectively).[12]

-

N-H Bending : The scissoring vibration of the -NH₂ group gives rise to a characteristic band in the 1650-1580 cm⁻¹ region (typically ~1620 cm⁻¹).[10]

-

Aromatic C=C Stretching : The benzene ring exhibits characteristic skeletal vibrations, typically seen as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-N Stretching : The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is found in the 1335-1250 cm⁻¹ range.[12] This band is typically strong in aromatic amines.

-

Out-of-Plane Bending : The substitution pattern on the benzene ring can be inferred from the strong C-H "out-of-plane" bending vibrations in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) ring, a strong band is expected around 820 cm⁻¹.

Summary of IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3440 & ~3360 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3020 | C-H Stretch | Aromatic (Ar-H) |

| ~2920 & ~2850 | C-H Stretch (asymmetric & symmetric) | Aliphatic (-CH₂, -CH₃) |

| ~1620 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| ~1600 & ~1510 | C=C Stretch | Aromatic Ring |

| ~1275 | C-N Stretch | Aromatic Amine (Ar-N) |

| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

Data is based on typical values for primary aromatic amines and long-chain alkylbenzenes.[10][12]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Given that this compound is a solid with a low melting point (35-39 °C), the melt/thin film method is ideal, avoiding interference from mulling agents like Nujol.[2][10]

-

Sample Preparation :

-

Place a few milligrams of solid this compound onto a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).

-

Gently heat the plate on a hot plate set to ~45-50 °C until the solid just melts.

-

Place a second salt plate on top of the melt and press gently to create a thin, uniform liquid film. Allow to cool and solidify.

-

-

Instrumentation : Use a benchtop FTIR spectrometer.

-

Data Acquisition :

-

Background Scan : First, run a background spectrum with the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan : Place the prepared salt plate assembly into the sample holder.

-

Parameters : Scan the mid-IR range (4000-400 cm⁻¹). Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Cleaning : After analysis, disassemble the plates and clean them thoroughly with a dry solvent like dichloromethane, followed by ethanol, to prevent contamination.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, a complete structural assignment is possible.

Disclaimer: The following NMR data are predicted based on established substituent effects and analysis of structurally analogous compounds, such as 4-alkylanilines and n-dodecane, providing a highly reliable representation of the expected spectrum.[5][13][14][15]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule.

Caption: General workflow for NMR-based structural elucidation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| a | ~6.98 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH₂) | Shielded by the electron-donating -NH₂ group. |

| b | ~6.62 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -C₁₂H₂₅) | Less shielded than 'a' but more than benzene (δ 7.26). |

| c | ~3.55 | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening and chemical exchange. Shift is concentration and solvent dependent.[12] |

| d | ~2.50 | t, J ≈ 7.5 Hz | 2H | Ar-CH₂- | Deshielded due to proximity to the aromatic ring (benzylic position).[14] |

| e | ~1.55 | p | 2H | Ar-CH₂-CH₂- | β-position to the ring, shows typical aliphatic shift. |

| f | ~1.26 | br s | 18H | -(CH₂)₉- | Signals for the bulk of the methylene groups overlap, creating a large, broad singlet-like feature. |

| g | ~0.88 | t, J ≈ 7.0 Hz | 3H | -CH₃ | Terminal methyl group in a long alkyl chain.[14] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with a chemical shift that depends on its electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~144.1 | Ar C-NH₂ | Quaternary carbon attached to nitrogen, strongly deshielded. Based on aniline data. |

| ~130.3 | Ar C-Alkyl | Quaternary carbon attached to the alkyl chain. |

| ~129.5 | Ar C-H (ortho to -Alkyl) | Aromatic CH carbons. |

| ~115.1 | Ar C-H (ortho to -NH₂) | Shielded by the electron-donating -NH₂ group. |

| ~35.0 | Ar-CH₂- | Benzylic carbon, most deshielded of the aliphatic chain. |

| ~32.1 | -CH₂- (penultimate) | Standard aliphatic shifts, similar to n-alkanes. |

| ~31.7 | Ar-CH₂-CH₂- | β-carbon. |

| ~29.8 | -(CH₂)ₙ- | Overlapping signals for the central methylene carbons. |

| ~29.5 | -(CH₂)ₙ- | Overlapping signals for the central methylene carbons. |

| ~22.8 | -CH₂-CH₃ | Methylene group adjacent to the terminal methyl. |

| ~14.2 | -CH₃ | Terminal methyl carbon.[15] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Accurately weigh ~20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[12] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the aromatic protons.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse acquisition.

-

Spectral Width : ~16 ppm.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width : ~240 ppm.

-

Acquisition Time : ~1 second.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 512-1024 scans (or more) are required due to the low natural abundance of ¹³C.

-

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of this compound is a textbook example of a multi-technique, self-validating analytical process. Mass spectrometry confirms the molecular weight (m/z 261) and reveals the characteristic benzylic cleavage (m/z 106). Infrared spectroscopy provides definitive evidence for the primary aromatic amine and aliphatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver a complete and unambiguous map of the carbon-hydrogen framework, confirming the para-substitution pattern and the structure of the n-dodecyl chain. Together, these data provide the high-fidelity characterization required by researchers in drug development and materials science.

References

-

UCLA Division of Physical Sciences. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 563-575. Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Wiley-VCH. (n.d.). N-(4-methylbenzyl)aniline. SpectraBase. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). Aniline 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Retrieved from [Link]

-

Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography-mass spectrometry. Journal of Chromatography A, 1138(1-2), 261-268. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Aniline. SpectraBase. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). Aniline 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental). Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and NMR characterization of a novel polyaniline derivative. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.

-

Widener University. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 4-Chloroaniline 13C NMR Spectrum (1D, 800 MHz, D2O, predicted). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

Villas-Bôas, S. G., et al. (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2(3), 595-610. Retrieved from [Link]

-

IndiaMART. (n.d.). solid 4-Dodecylaniline, For Industrial, Grade Standard: Reagent Grade. Retrieved from [Link]

-

Wiley Online Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Wiley-VCH. (n.d.). N-(4-methylbenzyl)aniline 1H NMR (700 MHz, CDCl3). SpectraBase. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. This compound | 104-42-7 [chemicalbook.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-HEXYLANILINE(33228-45-4) 1H NMR spectrum [chemicalbook.com]

- 5. DODECYLAMINE HYDROCHLORIDE(929-73-7) 1H NMR spectrum [chemicalbook.com]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. 4-Ethylaniline(589-16-2) 13C NMR spectrum [chemicalbook.com]

- 13. compoundchem.com [compoundchem.com]

- 14. compoundchem.com [compoundchem.com]

- 15. spectrabase.com [spectrabase.com]

health and safety information for 4-Dodecylaniline

An In-depth Technical Guide to the Health and Safety of 4-Dodecylaniline

Authored by a Senior Application Scientist

This guide provides comprehensive health and safety information for this compound (CAS No. 104-42-7), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The focus is not merely on procedural steps but on the underlying principles of hazard mitigation and risk management.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is an aromatic amine with a long alkyl chain, which dictates its physical behavior and certain aspects of its reactivity and biological interactions.

Table 1: Chemical Identification and Core Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 104-42-7 | [1][2][3][4][5][6] |

| EC Number | 203-201-3 | [1][2][5] |

| Molecular Formula | C₁₈H₃₁N | [1][6] |

| Molecular Weight | 261.45 g/mol | [1][5][6] |

| Appearance | White to light yellow crystalline solid/powder | [2][7] |

| Melting Point | 35-39 °C | [2][4][5] |

| Boiling Point | 220-221 °C at 15 mmHg | [4][5] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chlorinated solvents. | [7] |

| Flash Point | 150 °C (302 °F) - closed cup |[4][5] |

This compound is primarily used as a chemical intermediate in the synthesis of surfactants, corrosion inhibitors, and advanced materials like liquid crystals.[7][8] Its application in research includes the solubilization of single-walled carbon nanotubes.[6][8]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity and severe aquatic toxicity.[1][3] It is critical to understand these classifications as they dictate the necessary precautionary measures.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | GHS09 (Environment) | Warning |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment) | Warning |

The GHS classification underscores two primary risk areas: direct human health effects via ingestion and significant environmental damage if released into waterways. The environmental hazard is particularly pronounced, indicating that even small quantities can be detrimental to aquatic ecosystems.[2][3]

Toxicological Profile: Knowns and Unknowns

A responsible scientist acknowledges the limits of available data. While the acute oral toxicity of this compound is established, its broader toxicological profile has not been fully investigated.[3] This lack of comprehensive data necessitates a conservative approach to handling, assuming the potential for uncharacterized hazards.

-

Acute Effects : The primary known acute effect is harm if swallowed (Acute Toxicity Category 4).[1][4] Symptoms may include gastrointestinal inflammation, weakness, and diarrhea.[10]

-

Dermal and Inhalation Toxicity : Data on acute dermal and inhalation toxicity is limited. However, as a general precaution for aniline compounds, skin contact and dust inhalation should be minimized.[2][3]

-

Chronic Effects : There is no available data to indicate whether this compound is a carcinogen, mutagen, or reproductive toxin.[3] The absence of evidence is not evidence of absence; therefore, chronic exposure should be avoided.

-

Occupational Exposure Limits (OELs) : No specific Occupational Exposure Limits (OELs), such as an 8-hour Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL), have been established by major regulatory bodies like OSHA for this compound.[2][3] This reinforces the need to apply the "As Low As Reasonably Practicable" (ALARP) principle for exposure control.

Exposure Controls and Personal Protection

Given the known hazards and data gaps, a multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is the fundamental model for this, prioritizing systemic changes over reliance on individual behavior.

Caption: The Hierarchy of Controls model, prioritizing the most effective safety measures.

Experimental Protocol: Personal Protective Equipment (PPE) Selection

This protocol outlines the minimum PPE requirements. A site-specific risk assessment may mandate additional measures.

-

Eye and Face Protection :

-

Skin Protection :

-

Wear a standard laboratory coat. For tasks with a higher risk of spillage, a chemically resistant apron or suit is recommended.[2]

-

Handle with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[2][4]

-

Causality : Gloves prevent dermal absorption, a potential route of exposure. Proper glove removal technique (without touching the outer surface) is critical to avoid contaminating the skin.[11]

-

-

Respiratory Protection :

-

For handling small quantities in a well-ventilated area, respiratory protection may not be required.

-

Where dust may be generated or ventilation is inadequate, use a NIOSH-approved N95 dust mask or an equivalent particle respirator (e.g., EU EN 143 P1).[2][4][5]

-

For higher-risk activities, such as cleaning up large spills, a more protective respirator (e.g., ABEK-P2 cartridge) or a supplied-air respirator may be necessary.[2][11]

-

Causality : This prevents the inhalation of airborne particles, addressing the primary risk associated with handling solid chemicals.

-

Safe Handling and Storage

Proactive measures during handling and storage are paramount to preventing incidents.

-

Handling :

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2][12]

-

Avoid the formation of dust and aerosols during weighing and transfer.[2][12]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2][3] Wash hands thoroughly after handling.[2]

-

Take measures to prevent the buildup of electrostatic charge.[11]

-

-

Storage :

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Ingestion | If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2][3][13] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][14] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, consult a physician. | [2][3][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [2][3][13] |

Accidental Release Measures

The following workflow provides a systematic approach to managing a spill of this compound.

Caption: A step-by-step workflow for responding to an accidental release.

Ecological Hazards and Disposal

The GHS classification of "Very toxic to aquatic life with long lasting effects" (H400/H410) cannot be overstated.[2][9][15] This substance poses a significant threat to aquatic ecosystems.

-

Environmental Precautions : Prevent the product from entering drains, sewers, or waterways under any circumstances.[2][3][12] All spills must be contained and collected.

-

Disposal :

-

Waste material must be treated as hazardous waste.

-

Dispose of surplus and non-recyclable material through a licensed disposal company.[2] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

-

All disposal practices must be in accordance with federal, state, and local environmental regulations.[3]

-

References

-

This compound | C18H31N | CID 7701 - PubChem. National Institutes of Health. [Link]

-

This compound (CAS 104-42-7): Technical Specifications & Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

This compound | CAS#:104-42-7. Chemsrc. [Link]

-

Chemical Label for this compound. [Link]

-

SDS – SECTION 4. Society for Chemical Hazard Communication. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives. PubMed Central. [Link]

-

Evaluation Statement - Phenol, dodecyl-, branched. Australian Industrial Chemicals Introduction Scheme. [Link]

-

2021 Code of Practice. Health and Safety Authority (HSA). [Link]

-

Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

Sources

- 1. This compound | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 97 104-42-7 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound 97 104-42-7 [sigmaaldrich.com]

- 9. chemical-label.com [chemical-label.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Page loading... [guidechem.com]

- 13. schc.org [schc.org]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. 4-ドデシルアニリン | this compound | 104-42-7 | 東京化成工業株式会社 [tcichemicals.com]

An In-depth Technical Guide to the Synthesis Precursors for 4-Dodecylaniline

Abstract

This technical guide provides a comprehensive overview of the primary synthesis precursors and corresponding synthetic methodologies for 4-dodecylaniline, a key intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the mechanistic underpinnings of various synthetic routes, offering field-proven insights and detailed, self-validating protocols. The guide emphasizes strategic precursor selection and process optimization to achieve high-yield, high-purity this compound.

Introduction: The Significance of this compound

This compound[1], a long-chain alkyl-substituted aniline, serves as a crucial building block in the synthesis of a diverse array of organic molecules. Its unique amphiphilic nature, stemming from the hydrophobic dodecyl chain and the hydrophilic aniline head, makes it a valuable precursor for surfactants, liquid crystals, and specialized polymers.[2][3][4] In the pharmaceutical and agrochemical industries, the this compound moiety is incorporated into complex molecules to enhance their lipophilicity, thereby improving their bioavailability and efficacy. This guide will explore the most prevalent and efficient synthetic pathways to this versatile compound, focusing on the critical role of precursor selection.

Strategic Synthesis Pathways and Precursor Analysis

The synthesis of this compound can be approached through several strategic routes, each originating from a distinct set of precursors. The choice of a particular pathway is often dictated by factors such as precursor availability and cost, desired purity of the final product, scalability, and environmental considerations. This section will dissect the most prominent synthetic strategies, providing a detailed analysis of the precursors involved.

Route 1: Friedel-Crafts Acylation followed by Reduction

This classical two-step approach is one of the most reliable and widely employed methods for the synthesis of 4-alkylanilines.[5][6] It involves the acylation of an aniline derivative with a dodecanoyl precursor, followed by the reduction of the resulting ketone to the corresponding alkane.

2.1.1. Precursors:

-

Aniline: The fundamental aromatic amine precursor. For this specific synthesis, the amino group of aniline typically requires protection to prevent side reactions during the Friedel-Crafts acylation step. Acetanilide is a commonly used protected form.

-

Dodecanoyl Chloride (Lauroyl Chloride): This is the acylating agent that introduces the twelve-carbon chain onto the aniline ring.[2][7] It is readily available and highly reactive.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common catalyst for Friedel-Crafts acylation, activating the dodecanoyl chloride.[8]

-

Reducing Agent: The choice of reducing agent for the second step is critical and depends on the substrate's tolerance to acidic or basic conditions. Common choices include zinc amalgam/hydrochloric acid (Clemmensen reduction) or hydrazine hydrate/base (Wolff-Kishner reduction).[5][6][9][10][11][12][13][14]

2.1.2. Mechanistic Causality:

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[15] The Lewis acid catalyst polarizes the C-Cl bond of dodecanoyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the protected aniline. The subsequent deprotection of the amino group and reduction of the carbonyl are crucial for obtaining the final product. The choice between Clemmensen (acidic) and Wolff-Kishner (basic) reduction is a key process decision based on the stability of other functional groups in the molecule.[9][10]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a solution of acetanilide (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

-

Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add dodecanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-dodecanoylacetanilide can be purified by recrystallization or column chromatography.

-

Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

-

Reaction Setup: In a round-bottom flask, add the 4-dodecanoylaniline (obtained after deprotection of the acetanilide), amalgamated zinc, concentrated hydrochloric acid, and a co-solvent such as toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be required during the reaction.

-

Work-up: After the reaction is complete, cool the mixture and separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene. Combine the organic layers and wash them with water and then with a saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Route 2: Direct Alkylation of Aniline

This route involves the direct attachment of a dodecyl group to the aniline ring. While seemingly more straightforward, it often suffers from issues of polysubstitution and regioselectivity.

2.2.1. Precursors:

-

Aniline: The aromatic amine substrate.

-

Dodecylating Agent: This can be 1-dodecene, 1-dodecanol, or a dodecyl halide (e.g., 1-bromododecane).

-

Catalyst: The choice of catalyst is crucial for controlling the reaction. For 1-dodecene, a Lewis acid like aluminum chloride is used.[16] For 1-dodecanol, an acid catalyst is typically employed. For dodecyl halides, a base is used to facilitate nucleophilic substitution.

2.2.2. Mechanistic Insights:

When using 1-dodecene with a Lewis acid, the reaction proceeds via a Friedel-Crafts alkylation mechanism. The alkene is activated by the Lewis acid to form a carbocation, which then undergoes electrophilic attack on the aniline ring. This method can lead to a mixture of ortho and para isomers, with the para product generally being favored due to steric hindrance.[16] Direct alkylation with dodecyl halides can be challenging due to the low nucleophilicity of aniline and the potential for N-alkylation as a side reaction.

-

Reaction Setup: Charge a reaction vessel with aniline and 1-dodecene under a nitrogen atmosphere.

-

Catalyst Addition: Add aluminum chloride to the mixture with slow stirring. An exothermic reaction may be observed.

-

Co-catalyst: Add a phase-transfer catalyst such as methyltributylammonium chloride.

-

Reaction: Heat the reaction mixture to 160°C and maintain this temperature for an extended period (e.g., 24-30 hours).

-

Work-up: Cool the reaction mixture to room temperature and dilute with a mixture of n-heptane and methylene chloride.

-

Purification: Separate the organic layer and wash it sequentially with water and aqueous ammonia. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. The product can be further purified by distillation.

Route 3: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds.[17][18][19][20][21] In the context of this compound synthesis, this would typically involve the reaction of a dodecyl-substituted carbonyl compound with an amino-substituted aromatic precursor. A more direct, though less common, approach would be the reductive amination of dodecanal with aniline.

2.3.1. Precursors:

-

Dodecanal: The twelve-carbon aldehyde.

-

Aniline: The amine component.

-

Reducing Agent: A variety of reducing agents can be used, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride being common choices.[17]

2.3.2. Underlying Principles:

The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of the aldehyde and the amine. This intermediate is then reduced in situ by the reducing agent to form the final amine product. The choice of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it does not readily reduce the starting aldehyde.

-

Imine Formation: In a round-bottom flask, dissolve dodecanal (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Route 4: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds.[22][23][24][25][26] This approach is particularly useful for coupling an amine with an aryl halide.

2.4.1. Precursors:

-

This compound Precursor (Aryl Halide): A para-substituted dodecylbenzene with a leaving group, such as 4-bromo-1-dodecylbenzene or 4-iodo-1-dodecylbenzene.

-

Amine Source: An ammonia equivalent or a protected amine is used.

-

Palladium Catalyst: A palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is used.

-

Ligand: A bulky, electron-rich phosphine ligand, such as XPhos or SPhos, is essential for the catalytic cycle.[25]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required.

2.4.2. Mechanistic Rationale:

The Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[23][26]

Data Summary and Comparison

| Synthetic Route | Key Precursors | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Friedel-Crafts Acylation/Reduction | Aniline (protected), Dodecanoyl Chloride, Lewis Acid, Reducing Agent | High | High | Well-established, reliable, good regioselectivity. | Two-step process, requires protection/deprotection, harsh reagents. |

| Direct Alkylation | Aniline, 1-Dodecene/1-Dodecanol, Catalyst | Moderate to High | Variable | One-step process. | Risk of polysubstitution and isomer formation, harsh conditions. |

| Reductive Amination | Dodecanal, Aniline, Reducing Agent | Good to High | Good | Mild conditions, good functional group tolerance. | Potential for over-alkylation, availability of dodecanal. |

| Buchwald-Hartwig Amination | 4-Dodecylaryl Halide, Amine Source, Pd Catalyst, Ligand, Base | High | High | Excellent functional group tolerance, high yields. | Expensive catalysts and ligands, requires synthesis of the aryl halide precursor. |

Visualization of Synthetic Workflows